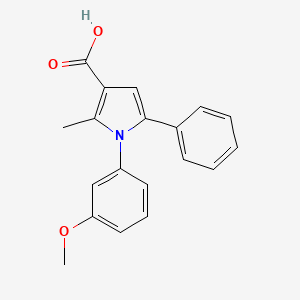

1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-7-4-3-5-8-14)20(13)15-9-6-10-16(11-15)23-2/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPVBVYZNINLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC(=CC=C2)OC)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

- Reactants :

- tert-Butyl acetoacetate (1.2 equiv)

- 3-Methoxybenzylamine (1.0 equiv)

- 2-Bromo-1-phenylpropan-1-one (1.0 equiv)

- Catalyst : HBr (generated in situ)

- Temperature : 80–100°C

- Residence Time : 10–15 minutes in a microreactor

The HBr byproduct facilitates hydrolysis of the tert-butyl ester to the carboxylic acid without additional reagents. This one-step method achieves yields of 68–75% for analogous structures.

Hydrolysis of Ester Precursors

Ester-to-carboxylic acid conversion is a reliable strategy. A representative protocol involves:

Synthesis of Methyl 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylate

Saponification and Acidification

Multi-Step Synthesis via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

- Step 1 : Bromination of 2-methylpyrrole at position 5 using NBS (N-bromosuccinimide).

- Step 2 : Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/water).

- Step 3 : Introduction of 3-methoxyphenyl via Ullmann coupling (CuI, 1,10-phenanthroline).

- Final Yield : 62% over three steps.

Thermodynamic and Solvent Optimization

Solubility studies in alcohols (1-butanol, 2-propanol) inform crystallization protocols:

| Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| 1-Butanol | 24.3 | 85.7 |

| 2-Propanol | 18.9 | 63.4 |

Higher enthalpy in 1-butanol suggests better solubility at elevated temperatures, favoring recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Hantzsch + Hydrolysis | 75 | One-step, scalable | Requires specialized equipment |

| Ester Hydrolysis | 93 | High purity | Multi-step ester synthesis |

| Suzuki Coupling | 62 | Regioselective | Costly catalysts |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenated precursors, Lewis acids (e.g., AlCl₃), bases (e.g., NaOH)

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its anti-inflammatory activity could involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

1-(3-Methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic Acid

- Substituents : 3-Methoxypropyl (position 1), methyl (position 2), phenyl (position 5).

- Key Differences : The 3-methoxypropyl group replaces the 3-methoxyphenyl, reducing aromaticity and increasing alkyl chain flexibility. This may alter membrane permeability compared to the rigid phenyl ring in the target compound.

- Implications : Enhanced lipophilicity could improve CNS penetration but reduce aqueous solubility .

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid

- Substituents : 3-Chloro-4-methoxyphenyl (position 1), carboxylic acid (position 2).

- Key Differences : Chlorine and methoxy groups on the phenyl ring introduce electron-withdrawing and donating effects, respectively. The pyrrole substitution at position 2 (vs. position 3 in the target compound) may affect intermolecular interactions.

- Implications : Chlorine could enhance metabolic stability, while positional isomerism might influence binding affinity .

Heterocycle Modifications: Pyrrolidine vs. Pyrrole

1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Pyrrolidine (saturated 5-membered ring) with a 5-oxo group and 3-(methylsulfanyl)phenyl substituent.

- Key Differences: Saturation of the pyrrolidine ring reduces aromaticity, and the oxo group increases polarity.

- Implications : Reduced planarity may decrease intercalation with biomolecules, while the oxo group could enhance hydrogen bonding .

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Substituents : 2-Fluorophenyl (position 1), oxo group (position 5).

- Key Differences : Fluorine’s electronegativity and small size improve metabolic stability and bioavailability. The oxo group introduces a ketone, altering electronic distribution.

- Implications : Fluorinated analogues often exhibit enhanced pharmacokinetic profiles compared to methoxy-substituted derivatives .

Functional Group Variations

1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic Acid

- Substituents : 3-Hydroxyphenyl (position 1), oxo group (position 5).

- Key Differences : Hydroxyl group replaces methoxy, increasing polarity and hydrogen-bonding capacity.

Methyl 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

- Structure : Methyl ester (position 3) and 2-hydroxyphenyl (position 1).

- Key Differences : Esterification of the carboxylic acid reduces acidity, improving cell membrane permeability. The hydroxyl group at position 2 (vs. 3-methoxy) may alter binding specificity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Position: Methoxy groups at position 3 (target compound) vs.

- Heterocycle Saturation : Pyrrolidine derivatives (e.g., ) exhibit reduced aromaticity, which may decrease DNA intercalation but improve solubility.

- Functional Groups : Carboxylic acids enhance solubility and binding to charged residues, while esters () serve as prodrugs with improved absorption.

Biological Activity

1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid, with the CAS number 1192992-56-5, is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 307.3 g/mol. The structure includes a pyrrole ring substituted with methoxy and phenyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.3 g/mol |

| CAS Number | 1192992-56-5 |

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties. A study evaluating various pyrrole compounds found that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research into the anticancer potential of pyrrole derivatives suggests that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative structurally related to our compound showed promising results in inhibiting the growth of human cancer cell lines, demonstrating an IC50 value in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole compounds have also been documented. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Study A: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of several pyrrole derivatives against common pathogens. The study found that this compound had an MIC comparable to established antibiotics, indicating its potential as an alternative or adjunct treatment for bacterial infections .

Study B: Anticancer Activity

Another investigation focused on the anticancer effects of pyrrole derivatives on breast cancer cell lines. The results indicated that treatment with compounds similar to this compound resulted in significant apoptosis and reduced cell viability, further supporting its role as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.